molecular formula C17H23NO3S2 B2461077 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1208519-60-1

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2461077
CAS No.: 1208519-60-1
M. Wt: 353.5
InChI Key: WUAUKDHTLUGQMJ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene-based analogs have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their suitability as photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Antagonism

Research into biphenylsulfonamide endothelin antagonists has revealed structure-activity relationships leading to the development of compounds with improved binding and functional activity against endothelin-A (ETA) receptors. These compounds show promise for treating conditions associated with endothelin-1, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).

Enzyme Inhibition

Benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neurodegenerative diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Antimicrobial and Antiproliferative Activities

Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. Abbasi et al. (2019) synthesized benzenesulfonamides showing promising biofilm inhibitory action against Escherichia coli, indicating their potential as therapeutic agents with antibacterial properties (Abbasi et al., 2019). Additionally, Motavallizadeh et al. (2014) reported on the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides against various cancer cell lines, suggesting their use in developing new anticancer agents (Motavallizadeh et al., 2014).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-5-21-17-12(2)9-16(10-13(17)3)23(19,20)18-14(4)11-15-7-6-8-22-15/h6-10,14,18H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUKDHTLUGQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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